molecular formula C18H22N2NiO4 B14352348 2-(2-hydroxyethyliminomethyl)phenol;nickel CAS No. 92280-97-2

2-(2-hydroxyethyliminomethyl)phenol;nickel

Cat. No.: B14352348
CAS No.: 92280-97-2
M. Wt: 389.1 g/mol
InChI Key: ZWLLVEFPLSMBMK-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyliminomethyl)phenol;nickel is a coordination compound that consists of a nickel ion coordinated to a Schiff base ligand derived from 2-(2-hydroxyethyliminomethyl)phenol

Preparation Methods

The synthesis of 2-(2-hydroxyethyliminomethyl)phenol;nickel typically involves the reaction of nickel salts with the Schiff base ligand. The Schiff base ligand is prepared by the condensation of 2-hydroxybenzaldehyde with ethanolamine. The resulting ligand is then reacted with a nickel salt, such as nickel(II) acetate or nickel(II) chloride, under reflux conditions to form the desired coordination compound .

Chemical Reactions Analysis

2-(2-hydroxyethyliminomethyl)phenol;nickel undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can also occur, where the nickel center is reduced to a lower oxidation state.

    Substitution: The compound can participate in substitution reactions, where ligands coordinated to the nickel center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

2-(2-hydroxyethyliminomethyl)phenol;nickel has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyliminomethyl)phenol;nickel involves the coordination of the Schiff base ligand to the nickel center. This coordination stabilizes the nickel ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of the compound. For example, in catalytic reactions, the nickel center acts as the active site for the reaction, facilitating the transformation of reactants to products .

Comparison with Similar Compounds

2-(2-hydroxyethyliminomethyl)phenol;nickel can be compared to other similar nickel coordination compounds, such as:

Properties

CAS No.

92280-97-2

Molecular Formula

C18H22N2NiO4

Molecular Weight

389.1 g/mol

IUPAC Name

2-(2-hydroxyethyliminomethyl)phenol;nickel

InChI

InChI=1S/2C9H11NO2.Ni/c2*11-6-5-10-7-8-3-1-2-4-9(8)12;/h2*1-4,7,11-12H,5-6H2;

InChI Key

ZWLLVEFPLSMBMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCCO)O.C1=CC=C(C(=C1)C=NCCO)O.[Ni]

Origin of Product

United States

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